molecular formula C18H13ClN4O3S B2628139 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450340-79-1

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2628139
CAS No.: 450340-79-1
M. Wt: 400.84
InChI Key: ZNQGTNSJEQNICO-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, microwave-assisted reactions, and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-2-1-3-14(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-4-6-13(7-5-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQGTNSJEQNICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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